molecular formula C20H26F3NO6S B12570296 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)-

1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)-

Cat. No.: B12570296
M. Wt: 465.5 g/mol
InChI Key: LRHDFFVIRIJGJI-UDGGGLCFSA-N
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Description

The compound 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)- is a spirocyclic heterocyclic molecule characterized by:

  • A 1-oxa-7-azaspiro[4.5]decane core, which combines a piperidine ring fused with an oxetane ring via a spiro junction at the 7-position.
  • A tert-butyl ester group at the carboxylic acid position, enhancing steric protection and stability during synthetic modifications .
  • A 6-phenyl substituent and a 3-triflyloxy group [(trifluoromethyl)sulfonyloxy], the latter acting as a reactive leaving group for further functionalization .
  • Stereochemical specificity: The (5R,6S) configuration is critical for its spatial orientation, which may influence biological activity or synthetic utility.

This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of spirocyclic scaffolds for drug discovery .

Properties

Molecular Formula

C20H26F3NO6S

Molecular Weight

465.5 g/mol

IUPAC Name

tert-butyl (5R,10S)-10-phenyl-3-(trifluoromethylsulfonyloxy)-1-oxa-9-azaspiro[4.5]decane-9-carboxylate

InChI

InChI=1S/C20H26F3NO6S/c1-18(2,3)29-17(25)24-11-7-10-19(16(24)14-8-5-4-6-9-14)12-15(13-28-19)30-31(26,27)20(21,22)23/h4-6,8-9,15-16H,7,10-13H2,1-3H3/t15?,16-,19+/m0/s1

InChI Key

LRHDFFVIRIJGJI-UDGGGLCFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]2([C@@H]1C3=CC=CC=C3)CC(CO2)OS(=O)(=O)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1C3=CC=CC=C3)CC(CO2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)- typically involves several steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)- undergoes various chemical reactions:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)- involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Spirocyclic Compounds

Below is a systematic comparison of the target compound with structurally related spirocyclic derivatives, focusing on core structure , substituents , synthetic routes , and biological relevance .

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Highlights Biological/Industrial Relevance
Target Compound: 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)- Spiro[4.5]decane (7-azaspiro) 6-phenyl, 3-triflyloxy, tert-butyl ester Synthesized via tert-butyl protection and triflyloxy introduction at position 3 . Intermediate for spirocyclic drug candidates; no direct bioactivity reported .
tert-Butyl 1-oxa-7-azaspiro[4.5]dec-2-ene-7-carboxylate (26) Spiro[4.5]dec-2-ene 2-ene (unsaturated bond), tert-butyl ester Prepared by TFA-mediated deprotection and thermal cyclization of precursor 22a . Explored as a rigid scaffold for probing chemical space; no bioactivity data .
Azaspirofurans A (132) and B (133) Spiro[4.4]non-2-ene-4,6-dione Ethyl furan, dione core Isolated from marine-derived Aspergillus sydowii; characterized via SiO2/LH-20 chromatography . Antimicrobial and cytotoxic activities; natural product lead .
Pseurotin A Spiro[4.4]non-2-ene-4,6-dione Methyltransferase-modified dione core Total synthesis achieved using D-glucose as a chiral starting material . Mycotoxin with immunosuppressive and antibiotic properties .
tert-Butyl (3S,5S)-3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate Spiro[4.5]decane 3-hydroxy, tert-butyl ester Physicochemical properties: density 1.16 g/cm³, pKa 14.33 . Potential chiral building block; used in peptide mimetics .
1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methylene-6-phenyl-,1,1-dimethylethyl ester, cis- Spiro[4.5]decane 3-methylene, 6-phenyl, tert-butyl ester CAS 191602-36-5; commercial availability noted . Structural analog for SAR studies in medicinal chemistry .

Key Findings from Comparative Analysis

Core Flexibility vs. Rigidity: The target compound’s spiro[4.5]decane core provides greater conformational flexibility compared to the spiro[4.4]nonene-dione systems in azaspirofurans and pseurotin A . This flexibility may enhance binding to diverse biological targets. Unsaturated analogs (e.g., dec-2-ene in compound 26) introduce rigidity, which is advantageous for stabilizing transition states in catalytic reactions .

Substituent-Driven Reactivity: The 3-triflyloxy group in the target compound is a superior leaving group compared to hydroxy or ester substituents in analogs like or , enabling nucleophilic substitution reactions in late-stage derivatization .

Biological Relevance :

  • Natural spirocycles like azaspirofurans and pseurotin A exhibit direct bioactivity (e.g., antimicrobial, antiangiogenic) due to their dione cores and complex stereochemistry . In contrast, the target compound and synthetic analogs (e.g., ) are primarily tool molecules for scaffold exploration.

Synthetic Accessibility :

  • The tert-butyl ester group in the target compound and simplifies purification and enhances stability during multi-step synthesis .
  • Natural products (e.g., pseurotin A) require enantioselective methods, such as asymmetric synthesis from D-glucose, increasing complexity .

Biological Activity

1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-, 1,1-dimethylethyl ester, (5R,6S)- is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biological targets.

  • Molecular Formula : C20H27NO3
  • Molecular Weight : 329.43 g/mol
  • Structure : The compound features a spirocyclic framework with both nitrogen and oxygen atoms, which significantly influences its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Notably, it has been identified as a potential inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that plays a crucial role in the degradation of fatty acid amides.

Key Biological Activities:

  • FAAH Inhibition : By inhibiting FAAH, the compound enhances the signaling of endocannabinoids, which can lead to altered cellular responses and potential therapeutic effects in conditions such as pain and inflammation.
  • Cellular Effects : The compound influences various cell signaling pathways and gene expression. It has been shown to affect cellular metabolism and promote beneficial changes in different cell types.
  • Anticancer Potential : Research indicates that derivatives of this compound exhibit anticancer activity, making it a promising candidate for developing new therapeutic agents.

The mechanism by which 1-Oxa-7-azaspiro[4.5]decane exerts its biological effects involves binding to the active site of FAAH. This binding prevents the hydrolysis of fatty acid amides, thereby increasing their levels and enhancing their physiological effects on pain modulation and other processes.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acidSimilar spirocyclic structure without the phenyl groupLacks phenyl substituent
1-Oxa-9-azaspiro[5.5]undecane derivativesLarger spirocyclic frameworkDifferent substituents leading to distinct properties

The presence of the phenyl group and specific stereochemistry (5R,6S) contribute significantly to the compound's reactivity and biological activity compared to similar compounds.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on FAAH Inhibition :
    • Researchers demonstrated that 1-Oxa-7-azaspiro[4.5]decane significantly inhibited FAAH activity in vitro, leading to increased levels of endocannabinoids in cellular models. This suggests potential applications in pain management therapies.
  • Anticancer Activity Assessment :
    • In a series of experiments involving various cancer cell lines, derivatives of this compound showed cytotoxic effects at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.

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